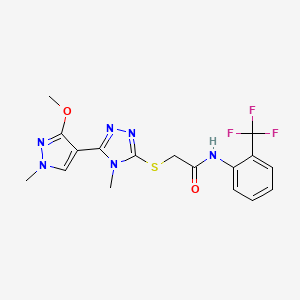

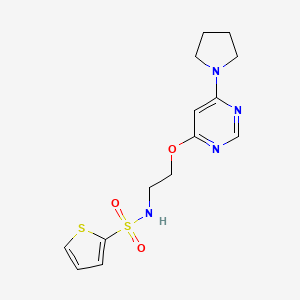

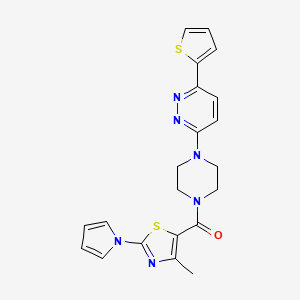

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as pyrazole, triazole, and thiadiazole rings. These structures are known to play a significant role in medicinal chemistry due to their ability to interact with various biological targets . The methoxy, methyl, and trifluoromethyl substituents may further modulate the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic precursors such as diethyl oxalate and substituted acetophenones. The process may include the formation of intermediate structures like pyrazole carboxylates, which are further modified to create the desired heterocyclic systems . The synthesis of such compounds requires careful control of reaction conditions and the use of reagents like sodium hydride, hydrazine hydrate, and phosphorus oxychloride.

Molecular Structure Analysis

Compounds with similar structures have been crystallized and characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and the arrangement of atoms within the crystal lattice . Intramolecular hydrogen bonding, as well as intermolecular interactions, can be identified, which are crucial for understanding the compound's stability and reactivity.

Chemical Reactions Analysis

The presence of reactive functional groups like the thioether in the triazole ring and the acetamide moiety suggests that the compound could participate in various chemical reactions. These may include nucleophilic substitution reactions or interactions with biological macromolecules. The compound's reactivity is also influenced by the electronic effects of the substituents, such as the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The heterocyclic components contribute to the compound's potential pharmacological activity, while the substituents affect its solubility, stability, and overall reactivity. Analytical techniques like FTIR, NMR, and thermogravimetric analysis are used to characterize these properties . The compound's behavior under different conditions, such as temperature and light exposure, is also of interest, especially considering its potential use as a flavoring substance where phototransformation could occur .

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation of Heterocyclic Compounds

A study by M. Faheem (2018) focused on the computational and pharmacological potential of novel derivatives of 1,3,4-oxadiazole and pyrazole, evaluating their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. The compounds were computationally docked against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), and were assessed for their biological activities in vitro. The findings highlighted the potential of these heterocyclic compounds in developing new therapeutic agents with diverse pharmacological activities (M. Faheem, 2018).

Antimycobacterial Activity of Fluorinated Pyrazolo-Triazole Hybrids

In another study, a series of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium smegmatis. The study generated promising lead compounds with significant antimycobacterial properties, highlighting the potential of pyrazolo-triazole hybrids as novel antimycobacterial agents (Narender Reddy Emmadi et al., 2015).

Synthesis and Antimicrobial Activities of Novel Thiazole Derivatives

G. Saravanan et al. (2010) reported the synthesis of novel thiazoles by incorporating a pyrazole moiety, and evaluated these compounds for their antibacterial and antifungal activities. The study demonstrated that some synthesized compounds exhibited significant antimicrobial activities, suggesting the therapeutic potential of thiazole derivatives with pyrazole integration in treating microbial infections (G. Saravanan et al., 2010).

Eigenschaften

IUPAC Name |

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N6O2S/c1-25-8-10(15(24-25)28-3)14-22-23-16(26(14)2)29-9-13(27)21-12-7-5-4-6-11(12)17(18,19)20/h4-8H,9H2,1-3H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURTZQKKROAPFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2540933.png)

![2-Ethyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2540934.png)

![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)

![2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2540948.png)

![2-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2540949.png)

![2-(Trifluoromethyl)-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2540952.png)